Chir-124

Content Navigation

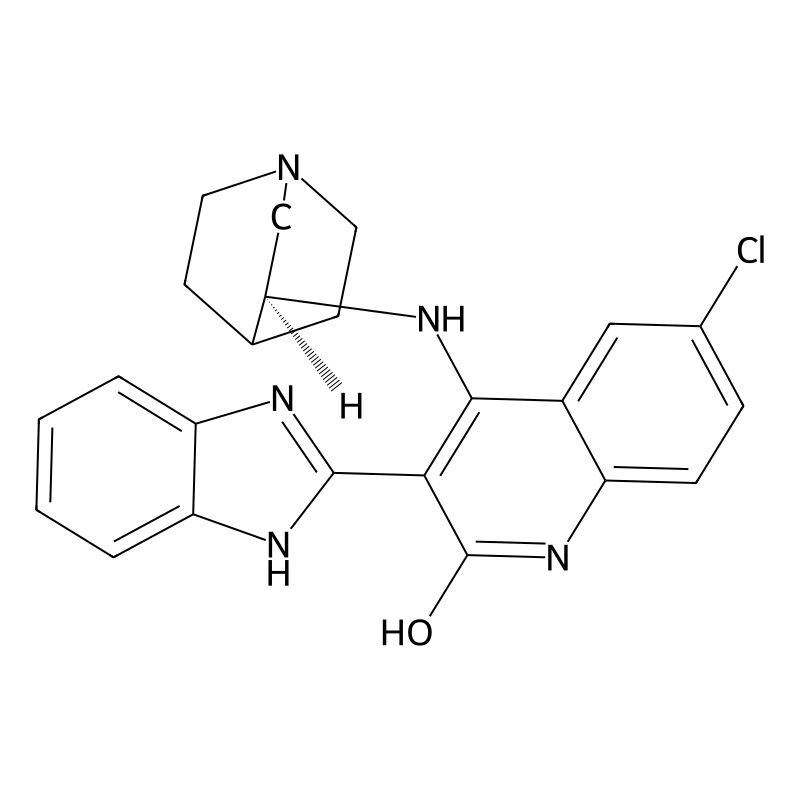

Traditional Chk1 inhibitors like UCN-01 or AZD7762 compromise selectivity, leading to confounding off-target kinase inhibition. CHIR-124 (CAS 405168-58-3) is a quinolone-based Chk1 inhibitor with 0.3 nM IC50 and 2000-fold selectivity over Chk2, ensuring precise G2-M and S-phase checkpoint abrogation. Key benefits: • No Chk2 interference, ideal for p53-mutant cell line studies. • Synergizes with topoisomerase I poisons (SN-38/irinotecan) in dose-sparing models. • Low-dose (5 nM) use avoids DNA damage markers, preserving basal checkpoint integrity. Supplied with verified purity for reproducible research.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

CHIR-124 (CAS 405168-58-3) is a highly potent, quinolone-based small molecule inhibitor of Checkpoint Kinase 1 (Chk1), exhibiting an IC50 of 0.3 nM [1]. In procurement and assay design, it is primarily selected for its extreme selectivity profile—specifically its 2,000-fold preference for Chk1 over the functionally distinct Chk2, and its 500- to 5,000-fold lower activity against related cell cycle kinases such as CDK2, CDK4, and cdc2 [1]. This precise targeting makes CHIR-124 an essential baseline material for studies requiring the isolated abrogation of the G2-M and S-phase checkpoints without confounding off-target kinase inhibition, particularly in p53-deficient models or in synergistic formulations with topoisomerase I poisons [2].

Research Fit

References

- [1] Tse, A. N., et al. 'CHIR-124, a Novel Potent Inhibitor of Chk1, Potentiates the Cytotoxicity of Topoisomerase I Poisons In vitro and In vivo.' Clinical Cancer Research 13.2 (2007): 591-602.

- [2] Ma, C. X., et al. 'New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics.' Clinical Cancer Research 17.8 (2011): 2160-2166.

Substituting CHIR-124 with older or broader-spectrum Chk1 inhibitors, such as UCN-01 or AZD7762, fundamentally alters assay outcomes and mechanistic integrity [1]. UCN-01 exhibits relatively low specificity for Chk1 and inadvertently subverts the G1 checkpoint by inhibiting off-target kinases, leading to confounding cell cycle effects [1]. Similarly, AZD7762 is equally potent against both Chk1 and Chk2, making it unsuitable for isolating Chk1-specific pathways[2]. Procurement of the exact CHIR-124 compound is critical for researchers needing to selectively uncouple Chk1-mediated signaling (such as cdc25A degradation) without triggering the off-target toxicity or broader checkpoint disruption inherent to generic or dual Chk1/2 inhibitors [2].

Substitution Risk

References

- [1] Tse, A. N., et al. 'CHIR-124, a Novel Potent Inhibitor of Chk1, Potentiates the Cytotoxicity of Topoisomerase I Poisons In vitro and In vivo.' Clinical Cancer Research 13.2 (2007): 591-602.

- [2] Ma, C. X., et al. 'New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics.' Clinical Cancer Research 17.8 (2011): 2160-2166.

Chk1 over Chk2 Selectivity

When compared to dual inhibitors like AZD7762, CHIR-124 demonstrates profound selectivity for Chk1. While AZD7762 inhibits both Chk1 and Chk2 with equal potency (IC50 ~5 nM) [1], CHIR-124 inhibits Chk1 at an IC50 of 0.3 nM while requiring 0.7 μM to inhibit Chk2 [2]. This represents a 2,000-fold selectivity margin for Chk1 over Chk2 [2].

| Evidence Dimension | Kinase Inhibition Selectivity (Chk1 vs. Chk2) |

| Target Compound Data | CHIR-124: Chk1 IC50 = 0.3 nM, Chk2 IC50 = 700 nM (2,000-fold selectivity) |

| Comparator Or Baseline | AZD7762: Equal potency against Chk1 and Chk2 (IC50 = 5 nM) |

| Quantified Difference | CHIR-124 provides 2,000-fold greater selectivity for Chk1 over Chk2 compared to AZD7762's 1:1 ratio. |

| Conditions | In vitro kinase assay |

Ensures isolated Chk1 inhibition without confounding Chk2-mediated DNA damage response pathways, critical for precise mechanistic studies.

Minimal CDK Off-Target Activity

Unlike non-specific kinase inhibitors that broadly disrupt cell cycle progression, CHIR-124 maintains high fidelity for Chk1 over other essential cell cycle kinases. CHIR-124 is 500- to 5,000-fold less active against cyclin-dependent kinase 2/cyclin A (IC50 = 0.19 μM), cdc2/cyclin B (IC50 = 0.51 μM), and cyclin-dependent kinase 4/cyclin D (IC50 = 2.1 μM) [1].

| Evidence Dimension | Off-Target Kinase IC50 |

| Target Compound Data | CHIR-124: CDK2 IC50 = 190 nM, cdc2 IC50 = 510 nM, CDK4 IC50 = 2,100 nM |

| Comparator Or Baseline | Target Chk1 IC50 = 0.3 nM |

| Quantified Difference | 500- to 5,000-fold lower activity against CDKs compared to its primary target. |

| Conditions | Cell-free kinase assays |

Prevents unintended cell cycle arrest or toxicity caused by direct CDK inhibition, ensuring that observed G2-M transitions are strictly Chk1-dependent.

Synergy with Topoisomerase I Poisons

CHIR-124 exhibits powerful synergy with the topoisomerase I poison SN-38 in p53-mutant cancer models. When used in combination, significant synergy is observed at concentrations ≥6.0×10^-8 M for CHIR-124 and ≥4.2×10^-8 M for SN-38[1]. These effective concentrations fall well below the monotherapy IC50 values of 2.2×10^-7 M for CHIR-124 and 1.2×10^-7 M for SN-38, demonstrating a potent dose-sparing effect [1].

| Evidence Dimension | Effective Inhibitory Concentration |

| Target Compound Data | CHIR-124 + SN-38 combination: Effective at ≥60 nM (CHIR) and ≥42 nM (SN-38) |

| Comparator Or Baseline | Monotherapy IC50s: CHIR-124 = 220 nM, SN-38 = 120 nM |

| Quantified Difference | Combination achieves efficacy at ~3-fold lower concentrations than monotherapy. |

| Conditions | p53-mutant solid tumor cell lines (e.g., MDA-MB-435) |

Validates CHIR-124 as a highly effective sensitizer for topoisomerase I poisons in targeted formulation and combination therapy studies.

Intrinsic Checkpoint Uncoupling

In studies of unchallenged cell cycle regulation, standard doses of Chk1 inhibitors (e.g., 300 nM UCN-01 or 50 nM CHIR-124) induce strong DNA damage[1]. However, titrating CHIR-124 to a low concentration of 5 nM successfully reduces basal CHK1 autophosphorylation at S296 without triggering markers of DNA damage (such as pKAP1 S824 or pRPA S4/8) [1].

| Evidence Dimension | DNA Damage Induction at Effective Inhibitory Doses |

| Target Compound Data | CHIR-124 at 5 nM: Reduces pCHK1 S296 without DNA damage |

| Comparator Or Baseline | UCN-01 at 300 nM / CHIR-124 at 50 nM: Induces strong DNA damage |

| Quantified Difference | Low-dose CHIR-124 isolates intrinsic checkpoint inhibition from confounding inhibitor-induced DNA damage. |

| Conditions | Unchallenged U-2 OS cells |

Allows researchers to establish precise assay conditions that uncouple intrinsic checkpoint functions from inhibitor-induced DNA damage.

G2-M Checkpoint Abrogation Assays

Due to its 2,000-fold selectivity over Chk2, CHIR-124 is the optimal reagent for isolating Chk1-dependent pathways in p53-mutant cell lines without triggering Chk2-mediated interference[1].

Topoisomerase I Poison Synergy

CHIR-124 serves as a benchmark sensitizing agent in combination with SN-38 or irinotecan, allowing researchers to model dose-sparing synergistic efficacy in vitro and in vivo [1].

Unchallenged Cell Cycle Interrogation

By utilizing CHIR-124 at low concentrations (e.g., 5 nM), investigators can study basal CHK1 activity and intrinsic S-phase checkpoint mechanisms without triggering confounding DNA damage markers typically seen with higher doses or broader inhibitors like UCN-01[2].

Application Fit Matrix

References

- [1] Tse, A. N., et al. 'CHIR-124, a Novel Potent Inhibitor of Chk1, Potentiates the Cytotoxicity of Topoisomerase I Poisons In vitro and In vivo.' Clinical Cancer Research 13.2 (2007): 591-602.

- [2] Rundle, S., et al. 'Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions.' Journal of Cell Biology 218.10 (2019): 3237-3246.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Lee JH, Choy ML, Ngo L, Venta-Perez G, Marks PA. Role of checkpoint kinase 1 (Chk1) in the mechanisms of resistance to histone deacetylase inhibitors. Proc Natl Acad Sci U S A. 2011 Dec 6;108(49):19629-34. doi: 10.1073/pnas.1117544108. Epub 2011 Nov 21. PubMed PMID: 22106282; PubMed Central PMCID: PMC3241758.

3: Tao Y, Leteur C, Yang C, Zhang P, Castedo M, Pierré A, Golsteyn RM, Bourhis J, Kroemer G, Deutsch E. Radiosensitization by Chir-124, a selective CHK1 inhibitor: effects of p53 and cell cycle checkpoints. Cell Cycle. 2009 Apr 15;8(8):1196-205. Epub 2009 Apr 16. PubMed PMID: 19305158.

4: Seiler JA, Conti C, Syed A, Aladjem MI, Pommier Y. The intra-S-phase checkpoint affects both DNA replication initiation and elongation: single-cell and -DNA fiber analyses. Mol Cell Biol. 2007 Aug;27(16):5806-18. Epub 2007 May 21. PubMed PMID: 17515603; PubMed Central PMCID: PMC1952133.

5: Tse AN, Rendahl KG, Sheikh T, Cheema H, Aardalen K, Embry M, Ma S, Moler EJ, Ni ZJ, Lopes de Menezes DE, Hibner B, Gesner TG, Schwartz GK. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo. Clin Cancer Res. 2007 Jan 15;13(2 Pt 1):591-602. PubMed PMID: 17255282.

Explore Compound Types

O4Si-4